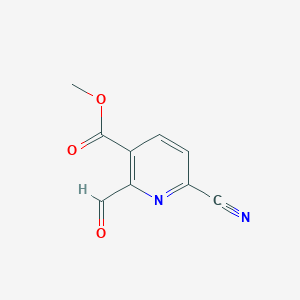

Methyl 6-cyano-2-formylnicotinate

Description

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

methyl 6-cyano-2-formylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H6N2O3/c1-14-9(13)7-3-2-6(4-10)11-8(7)5-12/h2-3,5H,1H3 |

InChI Key |

QGALFLNSQRQZSH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)C#N)C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of methyl 6-cyano-2-formylnicotinate typically involves:

- Starting from methyl 6-(hydroxymethyl)nicotinate or related nicotinic acid derivatives.

- Oxidation of the hydroxymethyl group to the formyl group.

- Introduction of the cyano group at the 6-position, often via substitution or functional group interconversion.

Preparation of Methyl 6-formylnicotinate (Key Intermediate)

Since this compound contains the 2-formyl group, the preparation of methyl 6-formylnicotinate is a critical step. Several oxidation methods have been reported for converting methyl 6-(hydroxymethyl)nicotinate to methyl 6-formylnicotinate:

| Oxidizing Agent | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Dess-Martin periodinane | Dichloromethane | Stirring, 3 hours | ~70 | Mild oxidation, good selectivity, followed by flash chromatography |

| Manganese(IV) oxide (MnO2) | Dichloromethane | Room temperature, 4 hours | 70-81 | Efficient oxidation, filtration to remove MnO2, column chromatography purification |

| Sodium methylate + TosMIC | Methanol | Reflux overnight | Not specified | Used in subsequent functionalization steps, indicating compatibility with aldehyde group |

These methods provide methyl 6-formylnicotinate with good yields (70-81%) and purity suitable for further transformations.

The cyano group introduction at the 6-position can be achieved by nucleophilic substitution or via halogenated intermediates. Although direct methods for this compound are less commonly detailed, related processes for cyano-substituted nicotinates involve:

- Halogenation at the 6-position followed by cyanide displacement.

- Use of metal-catalyzed cyanation reactions with copper or palladium catalysts.

- Conversion of 6-halo or 6-tosylate derivatives to the cyano compound using alkali metal cyanides.

A representative process from patent literature describes the preparation of cyano-substituted nicotinate esters by treating halo or activated esters with cyanide sources in polar aprotic solvents at controlled temperatures (0°C to reflux).

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Characterization Data |

|---|---|---|---|

| Oxidation to aldehyde | MnO2, DCM, 20°C, 4 h | 70-81 | MS (ESI+) m/z 166 (M+H)+; 1H NMR consistent |

| Halogenation | Halogen source (e.g., NBS), solvent, RT | Not specified | Intermediate for cyanation |

| Cyanation | KCN/NaCN, DMF or EtOH, 0°C to reflux | Not specified | Final product with cyano group confirmed by MS |

Notes on Reaction Conditions and Optimization

- Temperature Control : Oxidation and cyanation steps require careful temperature control to avoid side reactions.

- Solvent Choice : Dichloromethane is preferred for oxidation; polar aprotic solvents favor cyanation.

- Purification : Silica gel chromatography with ethyl acetate/heptane mixtures is effective.

- Safety : Cyanide reagents require strict handling protocols due to toxicity.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-cyano-2-formylnicotinate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: Methyl 6-carboxy-2-formylnicotinate.

Reduction: Methyl 6-amino-2-formylnicotinate.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-cyano-2-formylnicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 6-cyano-2-formylnicotinate exerts its effects depends on its interaction with molecular targets. For instance:

Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.

Pathway Interference: It might interfere with biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 6-cyano-2-formylnicotinate with structurally related nicotinate derivatives, emphasizing substituent effects, molecular properties, and applications:

Key Research Findings

- Synthetic Routes: The cyano group in this compound may be introduced via cyanation reactions, similar to methods used for fluorinated analogs (e.g., nucleophilic displacement with KCN) . The formyl group could result from selective oxidation of a methyl group or via Vilsmeier-Haack formylation .

- Stability: Compared to methyl 6-chloronicotinate (stable under acidic conditions) , the presence of -CN and -CHO may render this compound more prone to hydrolysis, necessitating anhydrous storage.

Reactivity :

Physicochemical Properties :

- Estimated logP values (based on analogs) suggest lower lipophilicity than methyl 6-(furan-2-yl) derivatives, impacting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.